N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a central 7-membered oxazepine ring fused with two benzene rings. The molecule features 8,10-dimethyl substitutions, an 11-oxo group, and a propanamide side chain terminating in a 4-methoxyphenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (estimated logP ~3.5) and hydrogen-bonding capacity due to the amide and methoxy groups. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., dibenzo[b,f][1,4]thiazepines) have been investigated as selective D2 dopamine receptor antagonists .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16-4-11-23-21(14-16)27(2)25(29)20-15-18(8-12-22(20)31-23)26-24(28)13-7-17-5-9-19(30-3)10-6-17/h4-6,8-12,14-15H,7,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNVTMFLAMILOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the oxazepine ring: This can be achieved through the cyclization of an appropriate precursor, such as a dibenzofuran derivative, under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the propanamide side chain: This step involves the reaction of the oxazepine intermediate with 3-(4-methoxyphenyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. For instance, a derivative of this compound has been tested against breast cancer cells, demonstrating significant cytotoxic effects.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Such findings are crucial for developing therapies for conditions like Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Certain derivatives of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide have shown effectiveness against various bacterial and fungal strains. This antimicrobial activity presents potential applications in treating infections resistant to conventional antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amide Group : The amide functionality is introduced via acylation reactions using suitable acid chlorides or anhydrides.
- Methylation : Methyl groups are introduced at specific positions to enhance biological activity.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Breast Cancer Study : A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability and increased apoptosis markers .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation .
- Antimicrobial Efficacy : Laboratory tests revealed that derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents for infections.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Target Compound vs. Dibenzo[b,f][1,4]thiazepine Derivatives
The target compound’s oxazepine core (oxygen atom at position 1) differs from thiazepine derivatives (sulfur atom at position 1) reported in Jin et al.’s studies . This substitution alters electronic properties:
Example :
- Compound 29 (Jin et al.): 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (MW 421.0, logP ~3.2) .
- Target Compound : Estimated MW 436.5 (C25H24N2O4), logP ~3.5 (inferred from ).
Substituent Modifications
Alkyl Group Variations
- Target Compound : 8,10-Dimethyl groups on the oxazepine core.
- Jin’s Compounds: Ethyl (e.g., 10-ethyl in Compound 29), methyl (e.g., 10-methyl in Compound 36), or propyl (e.g., 10-propyl in ) substitutions at position 10 .
Amide Side Chain Differences
- Target Compound : 3-(4-Methoxyphenyl)propanamide chain.
- Jin’s Compounds : Shorter chains (e.g., 2-(4-methoxyphenyl)acetamide in ) or aromatic substitutions (e.g., 4-(methylsulfonyl)benzyl in Compound 25) .
- Impact : Longer propanamide chains may enhance flexibility and hydrophobic interactions with receptor pockets.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Comparative Data
Notes:
- The target compound’s higher MW and logP compared to Jin’s thiazepines suggest increased lipophilicity, which may influence blood-brain barrier permeability.
- F732-0028 () shares an oxazepine core but includes a sulfamoyl group, increasing polarity (logP 3.21 vs. target’s ~3.5) .
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its diverse chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.424 g/mol |
| CAS Number | 922009-62-9 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Initial studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors.
Interaction Studies
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit significant interactions with metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and synaptic plasticity. For instance, compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have shown potential as negative allosteric modulators (NAMs) of mGluR2, impacting calcium mobilization in cellular assays .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant-like Activity: Preliminary studies suggest that the compound may exhibit antidepressant properties through modulation of glutamatergic transmission.
- Anxiolytic Effects: Similar compounds have demonstrated anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders.
Case Studies
- In Vivo Studies: In experimental models, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) derivatives have been tested for their effects on behavior and neurochemistry. One study reported that these compounds reduced anxiety-like behaviors in rodents while enhancing exploratory behavior .
- Cellular Assays: In vitro assays using CHO cells expressing mGluR2 showed that related compounds inhibited glutamate-induced calcium influx with IC50 values in the nanomolar range (e.g., IC50 = 93.2 nM for a structurally related compound) . This suggests that the compound could effectively modulate glutamate signaling.
Q & A
Q. Table 1: Synthetic Routes for Dibenzo-Oxazepinone Derivatives
| Method | Starting Material | Yield (%) | Key Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | o-Aminophenol derivatives | 40–60 | |
| Microwave-assisted | Halogenated precursors | 65–75 |
Q. Table 2: Spectroscopic Signatures of Key Functional Groups
| Group | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|
| Dibenzo-oxazepinone C=O | - | 170–175 |
| 4-Methoxyphenyl OCH | 3.75–3.85 | 55–57 |
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
